molecular formula C10H8ClN3OS B2924250 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 78968-44-2

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2924250
CAS No.: 78968-44-2
M. Wt: 253.7
InChI Key: SAISZMYNPHYFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities and applications in various fields such as medicine, agriculture, and material science.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3OS/c1-6(15)12-10-14-13-9(16-10)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAISZMYNPHYFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps starting from 4-chlorobenzoic acid. The process includes esterification with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate product, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, is then converted into the desired compound through nucleophilic substitution reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide stands out due to its unique combination of sulfur and nitrogen in the thiadiazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound for research and industrial applications .

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C13H10ClN3OSC_{13}H_{10}ClN_{3}OS. Its structure includes a thiadiazole ring and a 4-chlorophenyl group, which are believed to enhance its biological activity through various mechanisms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against a range of bacterial strains and fungal pathogens:

Microorganism Activity
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Pseudomonas aeruginosaInhibitory
Candida albicansAntifungal
Aspergillus nigerAntifungal

The compound's mechanism of action appears to involve interference with essential cellular processes in microorganisms, potentially targeting specific enzymes or pathways critical for microbial growth and survival .

Anticancer Activity

This compound has also been studied for its anticancer properties. Recent studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)12.5Induces cell cycle arrest at S phase
HepG2 (liver cancer)15.0Increases Bax/Bcl-2 ratio; activates caspase 9

The anticancer activity is thought to be mediated through apoptosis induction and cell cycle arrest mechanisms . Notably, compounds derived from this compound have shown higher selectivity for cancer cells compared to normal cells, suggesting potential for therapeutic applications .

The exact molecular targets and pathways affected by this compound are still under investigation. However, it is hypothesized that the compound may inhibit specific enzymes involved in cell proliferation and survival. For instance:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes critical for metabolic processes in both microbial and cancer cells.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors involved in signaling pathways that regulate cell growth and apoptosis .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiadiazole Ring : React thiosemicarbazide with appropriate carboxylic acid derivatives.
  • Acylation Reaction : The intermediate thiadiazole is acylated with acetic anhydride or acetic acid derivatives in the presence of a base such as triethylamine.

Optimizing reaction conditions and selecting appropriate reagents are crucial for improving yield and purity .

Case Studies

Several studies have highlighted the promising biological activity of this compound:

  • Antimicrobial Efficacy Study : A study demonstrated that this compound exhibited potent antimicrobial activity against Staphylococcus aureus, with an MIC of 32 µg/mL. The study suggested potential applications in developing new antimicrobial agents .
  • Anticancer Potential Evaluation : In vitro studies showed that derivatives based on this compound significantly inhibited the growth of MCF-7 and HepG2 cells more effectively than standard chemotherapeutics like 5-fluorouracil (5-FU) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.